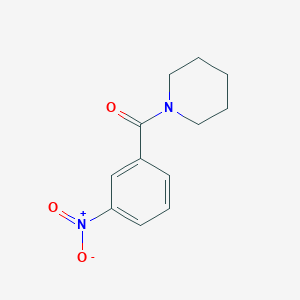
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol . This compound is known for its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanol backbone. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitro compound, which is then reduced to the corresponding amine . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has been utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways and cellular processes . For example, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: Similar structure but with different substitution patterns on the phenyl ring.
1-Amino-1-(3,5-dibromophenyl)propan-2-OL: Bromine atoms instead of chlorine atoms, leading to different chemical and biological properties.
1-Amino-1-(3,5-difluorophenyl)propan-2-OL: Fluorine atoms instead of chlorine atoms, affecting its reactivity and interactions. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and dichlorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
1-amino-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |
Clé InChI |
HKYDFXFCJNJWNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
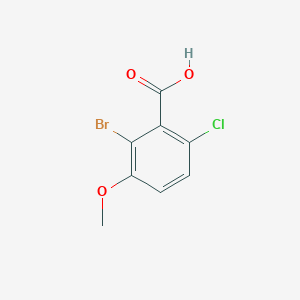
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
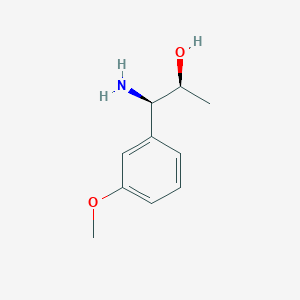
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
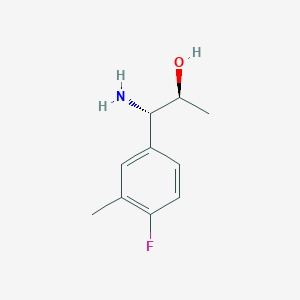
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)

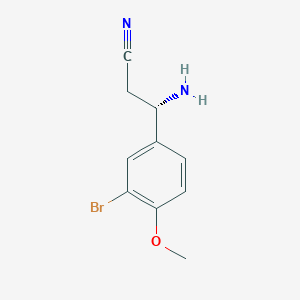
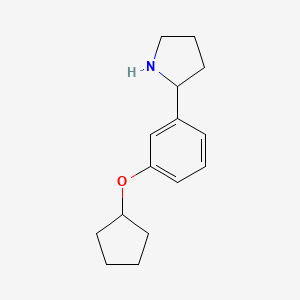
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)


